molecular formula C15H22N2O4S B4709693 N-BUTYL-3-(MORPHOLINE-4-CARBONYL)BENZENE-1-SULFONAMIDE

N-BUTYL-3-(MORPHOLINE-4-CARBONYL)BENZENE-1-SULFONAMIDE

Cat. No.: B4709693
M. Wt: 326.4 g/mol
InChI Key: CMPMXJSFYNJNRR-UHFFFAOYSA-N
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Description

N-BUTYL-3-(MORPHOLINE-4-CARBONYL)BENZENE-1-SULFONAMIDE is a compound belonging to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-3-(MORPHOLINE-4-CARBONYL)BENZENE-1-SULFONAMIDE typically involves the reaction of chlorosulfonylbenzoic acid with morpholine and n-butylamine. The reaction is carried out in an aqueous medium using carbodiimide coupling agents . The process involves the formation of sulfonamide and carboxamide derivatives, which are then combined to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings. The process involves large-scale reactions using chlorosulfonylbenzoic acid, morpholine, and n-butylamine, with appropriate reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-3-(MORPHOLINE-4-CARBONYL)BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, reduced sulfonamide compounds, and substituted benzenesulfonamides .

Scientific Research Applications

N-BUTYL-3-(MORPHOLINE-4-CARBONYL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-BUTYL-3-(MORPHOLINE-4-CARBONYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of h-NTPDases by binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to various physiological effects, including reduced inflammation and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide: A potent inhibitor of h-NTPDase1.

    N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide: Another inhibitor of h-NTPDases with similar biological activity.

    2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide: Known for its selective inhibition of h-NTPDase8.

Uniqueness

N-BUTYL-3-(MORPHOLINE-4-CARBONYL)BENZENE-1-SULFONAMIDE is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. Its combination of a sulfonamide group with a morpholine and n-butyl substituent provides it with distinct chemical and biological properties that are not commonly found in other similar compounds .

Properties

IUPAC Name

N-butyl-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-2-3-7-16-22(19,20)14-6-4-5-13(12-14)15(18)17-8-10-21-11-9-17/h4-6,12,16H,2-3,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPMXJSFYNJNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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